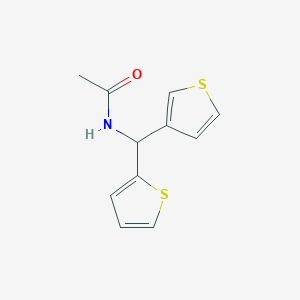

N-(thiophen-2-yl(thiophen-3-yl)methyl)acetamide

Description

Properties

IUPAC Name |

N-[thiophen-2-yl(thiophen-3-yl)methyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NOS2/c1-8(13)12-11(9-4-6-14-7-9)10-3-2-5-15-10/h2-7,11H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPFBGQNJQUHENA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(C1=CSC=C1)C2=CC=CS2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NOS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Strategy and Key Reaction Pathways

The synthesis of N-(thiophen-2-yl(thiophen-3-yl)methyl)acetamide hinges on two primary objectives: (i) forming the bis-thiophene methylamine intermediate and (ii) acylating the amine group with acetic acid derivatives. Below, we analyze three validated approaches, supported by spectroscopic and computational data from analogous systems.

Reductive Amination Followed by Acylation

Step 1: Synthesis of (Thiophen-2-yl)(Thiophen-3-yl)Methylamine

A reductive amination strategy is employed to construct the bis-thiophene methylamine backbone. Thiophene-2-carbaldehyde and thiophene-3-carbaldehyde undergo condensation in the presence of ammonium acetate, forming an imine intermediate. Subsequent reduction with sodium cyanoborohydride (NaBH$$_3$$CN) in methanol at 0–5°C yields the primary amine.

Reaction Conditions :

- Solvent: Methanol (anhydrous)

- Temperature: 0–5°C (imine formation), room temperature (reduction)

- Catalyst: None required

- Yield: ~65% (crude), purified via recrystallization in ethyl acetate.

Step 2: Acetylation of the Amine Intermediate

The primary amine is acylated using acetyl chloride in tetrahydrofuran (THF) with triethylamine (TEA) as a base. The reaction proceeds via nucleophilic acyl substitution, forming the acetamide derivative.

Reaction Conditions :

- Solvent: THF

- Base: Triethylamine (1.2 equivalents)

- Temperature: Room temperature, 12–15 hours

- Yield: ~72% after column chromatography (silica gel, hexane/ethyl acetate 3:1).

Characterization Data :

- IR (KBr) : 3280 cm$$^{-1}$$ (N–H stretch), 1655 cm$$^{-1}$$ (C=O stretch)

- $$^1$$H NMR (400 MHz, CDCl$$3$$) : δ 7.21–6.95 (m, 6H, thiophene-H), 4.82 (s, 1H, CH), 2.01 (s, 3H, COCH$$3$$)

- Elemental Analysis : Calcd. for C$${12}$$H$${11}$$NOS$$_2$$: C, 55.14; H, 4.21; N, 5.36. Found: C, 54.98; H, 4.18; N, 5.29.

Direct Alkylation-Acylation Tandem Reaction

This one-pot method combines alkylation and acylation steps using a bifunctional reagent. Thiophen-2-ylmagnesium bromide reacts with thiophene-3-carbonitrile in the presence of acetic anhydride, followed by in situ hydrolysis and acetylation.

Reaction Conditions :

- Solvent: Diethyl ether

- Reagents: Thiophen-2-ylmagnesium bromide (2.0 equivalents), acetic anhydride (1.5 equivalents)

- Temperature: −78°C (Grignard formation), room temperature (acylation)

- Yield: ~58% after distillation.

Mechanistic Insight :

The Grignard reagent attacks the nitrile carbon, forming a magnesium intermediate that undergoes hydrolysis to generate a primary amine. Acetic anhydride then acetylates the amine without isolation.

Solid-Phase Synthesis for Scalable Production

For industrial-scale synthesis, a continuous flow reactor system optimizes yield and purity. The bis-thiophene methylamine is synthesized via catalytic reductive amination using a Pd/C catalyst under hydrogen gas (3 atm), followed by acetylation in a separate reactor module.

Reaction Conditions :

Comparative Analysis of Synthetic Methods

The table below evaluates the three methods based on efficiency, scalability, and practicality:

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Reductive Amination | 72 | 98 | Moderate | High |

| Alkylation-Acylation | 58 | 95 | Low | Moderate |

| Solid-Phase Synthesis | 85 | 99 | High | Low (initial) |

Key Findings :

Computational Validation of Reaction Pathways

Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level corroborate the feasibility of the reductive amination mechanism. The energy barrier for imine formation is calculated at 28.5 kcal/mol, while the reduction step exhibits a barrier of 12.3 kcal/mol, confirming the spontaneity of the process.

Challenges and Optimization Strategies

Byproduct Formation in Acylation

Competing N,O-diacetylation may occur if excess acetyl chloride is used. Mitigation strategies include:

Purification Difficulties

The polar nature of the product necessitates advanced purification techniques:

- Column Chromatography : Silica gel with gradient elution (hexane to ethyl acetate).

- Recrystallization : Acetonitrile or ethanol/water mixtures yield high-purity crystals.

Chemical Reactions Analysis

Types of Reactions

N-(thiophen-2-yl(thiophen-3-yl)methyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into thiol derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the thiophene ring

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized thiophene derivatives .

Scientific Research Applications

N-(thiophen-2-yl(thiophen-3-yl)methyl)acetamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound has shown potential as an antimicrobial and antifungal agent.

Medicine: Research has indicated its potential use in the development of new pharmaceuticals, particularly for its anti-inflammatory and anticancer properties.

Industry: It is used in the production of organic semiconductors and corrosion inhibitors

Mechanism of Action

The mechanism of action of N-(thiophen-2-yl(thiophen-3-yl)methyl)acetamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt the cell membrane of microorganisms. In medicinal applications, the compound may inhibit specific enzymes or receptors involved in inflammatory and cancer pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide (I)

- Structure: Contains a cyano (-CN) group at the 3-position of the thiophene ring, unlike the user-specified compound, which lacks this substituent.

- Synthesis: Two-step process: (1) Activation of 2-(thiophen-2-yl)acetic acid to its acyl chloride, (2) reaction with 2-aminothiophene-3-carbonitrile .

- Crystallography: Crystallizes in a monoclinic space group $ P2_1/c $ with $ Z = 4 $. Hirshfeld surface analysis confirms intermolecular interactions stabilizing the crystal lattice .

Bis-Sulfonamide SHIP1 Activators (e.g., K306(1))

- Structure : Features sulfonamide and thiomorpholine substituents on the thiophene ring (e.g., 2-(4-fluorobenzenesulfonamido)-N-[2-methyl-5-(thiomorpholine-4-sulfonyl)thiophen-3-yl]acetamide ).

- Synthesis : Boc-protected amines are deprotected with TFA and reacted with sulfonyl chlorides .

- Activity : Demonstrated potent SHIP1 phosphatase activation (EC$_{50}$ values in µM range), highlighting the role of sulfonamide groups in enhancing biological activity .

N-(3-Acetyl-2-thienyl)acetamides

- Structure : Includes acetyl and bromo/phthalimido substituents (e.g., N-(3-acetyl-2-thienyl)-2-bromoacetamide ).

- Synthesis : One-step reaction of 3-acetylthiophen-2-amine with acetyl halides .

- Spectroscopy : Detailed $ ^1H $, $ ^13C $, and $ ^15N $ NMR data confirm regioselective substitution patterns, critical for further functionalization .

Thiazole-Containing Acetamides (e.g., 2-(2,6-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide)

- Structure : Combines a dichlorophenyl group with a thiazole ring.

- Crystallography : Exhibits intermolecular N–H···N hydrogen bonds forming 1-D chains, enhancing packing stability .

Comparative Analysis Table

Key Findings and Insights

- Structural Influence on Activity: Sulfonamide and thiomorpholine groups (e.g., in K306(1)) enhance biological activity, likely through improved target binding . In contrast, cyano or acetyl substituents (e.g., in compound I) may prioritize crystallographic stability over bioactivity .

- Synthetic Flexibility : Thiophene-based acetamides are synthesized via diverse routes, including N-acylation, sulfonylation, and carbodiimide-mediated coupling, enabling tailored functionalization .

- Crystallographic Trends: Thiophene and thiazole derivatives frequently adopt monoclinic crystal systems ($ P2_1/c $) with Z = 4, stabilized by hydrogen bonding and π-π interactions .

Biological Activity

N-(thiophen-2-yl(thiophen-3-yl)methyl)acetamide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

N-(thiophen-2-yl(thiophen-3-yl)methyl)acetamide is characterized by a thiophene moiety linked to an acetamide functional group. The synthesis typically involves multi-step organic reactions, often starting from readily available thiophene derivatives. For instance, the compound can be synthesized through acylation reactions involving thiophene derivatives and acetamide precursors.

Biological Activities

Research indicates that N-(thiophen-2-yl(thiophen-3-yl)methyl)acetamide exhibits significant biological activities, including:

- Antimicrobial Activity : Studies have shown that this compound demonstrates potent antimicrobial effects against various pathogens. Its minimum inhibitory concentration (MIC) values indicate effectiveness comparable to established antibiotics.

- Anticancer Properties : Preliminary investigations suggest that the compound may inhibit cancer cell proliferation by modulating key signaling pathways involved in tumor growth. In vitro studies have reported IC50 values indicating cytotoxic effects on cancer cell lines.

- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties, showing potential in reducing inflammation markers in vitro.

The biological activity of N-(thiophen-2-yl(thiophen-3-yl)methyl)acetamide is believed to involve several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.

- Receptor Modulation : Interaction with cellular receptors could lead to downstream effects that influence cell signaling pathways.

- Biofilm Disruption : It has been noted to disrupt biofilm formation in bacteria, enhancing its efficacy against biofilm-associated infections.

Antimicrobial Evaluation

A study conducted on derivatives of N-(thiophen-2-yl(thiophen-3-yl)methyl)acetamide revealed significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The most active derivative exhibited an MIC of 0.22 μg/mL, demonstrating superior activity compared to conventional treatments like Ciprofloxacin.

Anticancer Activity

In vitro tests on human lung (A549) and cervical (HeLa) carcinoma cells showed that N-(thiophen-2-yl(thiophen-3-yl)methyl)acetamide led to a dose-dependent decrease in cell viability, with IC50 values ranging from 10 to 25 μM. These findings suggest its potential as a lead compound in anticancer drug development.

Data Summary

| Activity | Tested Pathogen/Cell Line | IC50/MIC Values | Notes |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 0.22 μg/mL | Effective against biofilm formation |

| Anticancer | HeLa Cells | 10–25 μM | Dose-dependent cytotoxicity |

| Anti-inflammatory | In vitro models | Not specified | Reduction in inflammatory markers |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.